molecular formula C11H7Cl2NO B8497507 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

1-(2,6-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B8497507
M. Wt: 240.08 g/mol
InChI Key: FIWDQMQPDSUVKH-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7Cl2NO and its molecular weight is 240.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H7Cl2NO/c12-9-4-1-5-10(13)11(9)14-6-2-3-8(14)7-15/h1-7H

InChI Key

FIWDQMQPDSUVKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=C2C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under ice-cooling, 7.67 g of phosphorus oxychloride was added dropwise to 4 g of N,N-dimethylformamide. The mixture was stirred at room temperature for 30 minutes, and 2.1 g of 1-(2,6-dichlorophenyl)-1H-pyrrole was added thereto. The resulting mixture was stirred at 60° C. for 2 hours, allowed to cool to room temperature, and then poured into ice water. The mixture was adjusted to pH 4 by an addition of a 2N aqueous sodium hydroxide solution, and then extracted with ethyl acetate two times. The organic layers were combined, washed successively with water and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography to obtain 0.80 g of 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carbaldehyde of the formula:
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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